molecular formula C20H13BrN2O4S B11106583 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate

Cat. No.: B11106583
M. Wt: 457.3 g/mol
InChI Key: AJODCRJHUMCQPK-UHFFFAOYSA-N
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE is a complex organic compound that features a benzisothiazole moiety linked to a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE typically involves the reaction of 3-amino-1,2-benzisothiazole-1,1-dioxide with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzisothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit bacterial growth by targeting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 4-BROMOBENZOATE is unique due to the presence of both the benzisothiazole and bromobenzoate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C20H13BrN2O4S

Molecular Weight

457.3 g/mol

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-bromobenzoate

InChI

InChI=1S/C20H13BrN2O4S/c21-14-10-8-13(9-11-14)20(24)27-16-5-3-4-15(12-16)22-19-17-6-1-2-7-18(17)28(25,26)23-19/h1-12H,(H,22,23)

InChI Key

AJODCRJHUMCQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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